molecular formula C8H10ClNO2 B12284121 Ethyl nicotinate hydrochloride

Ethyl nicotinate hydrochloride

Cat. No.: B12284121
M. Wt: 187.62 g/mol
InChI Key: LYWSUZCAGACMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt typically involves the esterification of nicotinic acid with ethanol, followed by isotopic labeling with carbon-13. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopic label .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and isotopic labeling processes. The reaction conditions are optimized for high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nicotinic acid derivatives, which can be further used in research and industrial applications.

Scientific Research Applications

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt involves its interaction with nicotinic acid receptors. The isotopic labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. The compound targets specific enzymes and receptors involved in nicotinic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A non-labeled form of the compound used in similar research applications.

    Ethyl Nicotinate: Another ester derivative of nicotinic acid without isotopic labeling.

    Methyl Nicotinate: A methyl ester derivative used in similar studies.

Uniqueness

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is unique due to its isotopic labeling with carbon-13, which allows for detailed tracing and analysis in various scientific studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

ethyl pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H

InChI Key

LYWSUZCAGACMEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC=C1.Cl

Origin of Product

United States

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